molecular formula C16H13N3O5S2 B2390346 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 681231-27-6

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2390346
CAS No.: 681231-27-6
M. Wt: 391.42
InChI Key: XZLWAZUMBZBJAO-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. Its structural uniqueness lies in the electron-donating methoxy groups on the phenyl ring and the electron-withdrawing nitro group on the thiophene ring, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-9-3-4-12(24-2)10(7-9)11-8-25-16(17-11)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLWAZUMBZBJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic nitration using mixed nitric-sulfuric acid (1:3 v/v) at 0–5°C for 4 hr. Kinetic control favors para-nitration due to the electron-withdrawing carboxylic acid group.

Optimized Conditions

Parameter Value Source Reference
Nitrating agent HNO₃/H₂SO₄ (1:3)
Temperature 0–5°C
Reaction time 4 hr
Yield 68–72%

Crude product is recrystallized from ethanol/water (3:1) to afford pale-yellow needles (mp 158–160°C).

Preparation of 4-(2,5-Dimethoxyphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one with thiourea in ethanol under reflux.

Stepwise Procedure

  • Synthesis of α-Bromo Ketone
    2,5-Dimethoxyacetophenone (1.0 eq) is treated with bromine (1.1 eq) in acetic acid at 40°C for 2 hr. Excess bromine is quenched with NaHSO₃, yielding 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one as white crystals (mp 89–91°C).
  • Cyclization with Thiourea
    α-Bromo ketone (1.0 eq) and thiourea (1.2 eq) are refluxed in ethanol (12 mL/mmol) for 6 hr. Ammonium acetate (0.5 eq) is added to scavenge HBr. Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and washed with cold ethanol.

Performance Metrics

Metric Value Source Reference
Yield 82–85%
Purity (HPLC) ≥98%
Melting point 134–136°C

Amide Bond Formation

Carboxylic Acid Activation

5-Nitrothiophene-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous DCM at 40°C for 2 hr. Excess SOCl₂ is removed under vacuum to yield 5-nitrothiophene-2-carbonyl chloride as a yellow oil.

Coupling Reaction

The acid chloride (1.1 eq) is added dropwise to a stirred solution of 4-(2,5-dimethoxyphenyl)thiazol-2-amine (1.0 eq) and pyridine (2.5 eq) in THF at 0°C. After 30 min, the reaction is warmed to 25°C and stirred for 12 hr. Workup involves washing with 5% HCl, saturated NaHCO₃, and brine.

Reaction Optimization

Variable Optimal Value Impact on Yield
Solvent THF Maximizes solubility of both partners
Base Pyridine Neutralizes HCl, prevents side reactions
Temperature 0°C → 25°C Minimizes decomposition of nitro group

Final product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford orange crystals (mp 192–194°C, yield 75–78%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole H-5), 7.89 (d, J = 4.2 Hz, 1H, thiophene H-3), 7.62 (d, J = 4.2 Hz, 1H, thiophene H-4), 7.12 (d, J = 8.8 Hz, 1H, aromatic H-6), 6.98 (dd, J = 8.8, 3.0 Hz, 1H, aromatic H-4), 6.85 (d, J = 3.0 Hz, 1H, aromatic H-3), 3.88 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 158.1 (C-2, thiazole), 152.4 (C-5, thiophene), 142.7 (C-4, thiophene), 134.5–112.3 (aromatic carbons), 56.1/55.9 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₄N₃O₅S₂ [M+H]⁺: 400.0368. Found: 400.0365.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting methods from, microwave irradiation (150°C, 20 min) reduces thiazole formation time from 6 hr to 35 min with comparable yields (80–83%).

Solid-Phase Synthesis

Immobilization of the thiazole amine on Wang resin enables iterative coupling, though yields drop to 62–65% due to steric hindrance.

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost per kg (USD) Source
2,5-Dimethoxyacetophenone 1,250 Sigma-Aldrich
Thiourea 85 TCI America
Thionyl chloride 320 Alfa Aesar

Waste Stream Management

  • Neutralization of spent HNO₃/H₂SO₄ with CaCO₃ generates gypsum (CaSO₄), which is landfill-safe.
  • THF is recovered via distillation (bp 66°C) with 92% efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated using reagents like halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. The compound has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: A study demonstrated that the compound exhibited significant growth inhibition in human breast adenocarcinoma (MCF7) cells with a percentage growth inhibition (PGI) of over 70%. Molecular docking studies indicated that it binds effectively to key targets involved in cancer proliferation pathways .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Its structural characteristics allow it to interact with microbial targets effectively.

  • Case Study: Research indicated that this compound displayed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings: In vitro studies have shown that the compound can reduce the production of inflammatory markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have developed various derivatives to enhance its biological activity or alter its pharmacokinetic properties.

Derivative Biological Activity
N-(4-bromophenyl)thiazol-2-yl acetamideAnticancer activity
N-(2-methylphenyl)thiazol-2-yl acetamideAntimicrobial properties
N-(4-nitrophenyl)thiazol-2-yl acetamideEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the thiazole and thiophene rings can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates the target compound against structurally related nitrothiophene carboxamides and thiazole derivatives, emphasizing substituent effects, synthetic routes, and biological activity.

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide with selected analogs:

Compound Thiazole Substituent Nitrothiophene Substituent Molecular Formula Purity Key References
Target Compound 4-(2,5-dimethoxyphenyl) 5-nitro C₁₆H₁₄N₃O₅S₂ (inferred) Not reported
N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) 4-(4-fluorophenyl)-5-methyl 5-nitro C₁₅H₁₀FN₃O₃S₂ Commercial grade
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3-methoxy-4-(trifluoromethyl)phenyl) 5-nitro C₁₆H₁₀F₃N₃O₄S₂ 42%
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3,5-difluorophenyl) 5-nitro C₁₄H₇F₂N₃O₃S₂ 99.05%
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) 4-(4-cyanophenyl) 5-nitro C₁₄H₈N₄O₃S₂ Not reported

Key Observations:

  • Substituent Impact on Purity: The 3,5-difluorophenyl analog achieved 99.05% purity, suggesting that halogenated substituents may enhance synthetic efficiency compared to the trifluoromethyl/methoxy-substituted analog (42% purity) .
  • Bioactivity Trends: Analogs with fluorinated aryl groups (e.g., Compounds 9 and 14) exhibit antibacterial activity, implying that the target compound’s dimethoxyphenyl group may modulate potency or spectrum .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with thiazole and nitro groups have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 1.95 to 500 µg/ml depending on the structure and substituents present .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against Candida albicans, with MIC values indicating a broad spectrum of activity against fungal pathogens .

Anti-parasitic Activity

The compound has also been evaluated for its anti-parasitic properties. Studies have shown that thiazole derivatives can exhibit toxicity against intracellular parasites like Toxoplasma gondii, with IC50 values ranging from 0.05 to 1 mM . This suggests potential for therapeutic applications in treating parasitic infections.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Certain thiazole derivatives inhibit key enzymes in bacterial and parasitic metabolism.
  • Disruption of Membrane Integrity : The presence of nitro groups can affect the permeability of microbial membranes, leading to cell death.

In Vivo Evaluations

In vivo studies have demonstrated that compounds with similar structures can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections. For example, nitroimidazole-based derivatives have shown good brain uptake and retention in animal models .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications at the phenyl or thiazole rings significantly influence antimicrobial potency. For instance, the introduction of methoxy groups enhances solubility and bioavailability, contributing to improved efficacy against resistant strains .

Data Summary

Activity Type MIC/IC50 Values Target Organisms
Antibacterial1.95 - 500 µg/mlStaphylococcus aureus, E. coli
AntifungalVariesCandida albicans
Anti-parasitic0.05 - 1 mMToxoplasma gondii

Q & A

Basic: What are the optimal synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, reacting 2,5-dimethoxyphenyl-substituted thiourea with a nitrothiophene carbonyl chloride derivative under basic conditions (e.g., NaH or Et₃N) in anhydrous THF at 60–80°C .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like uncyclized intermediates .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELXL for refinement. The 2,5-dimethoxyphenyl and nitrothiophene moieties are resolved with R-factors <0.05 .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects on thiophene carbons).
    • IR Spectroscopy: Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .

Basic: What physicochemical properties (e.g., solubility, pKa) are critical for in vitro assays?

Methodological Answer:

  • Solubility: Determine via shake-flask method in PBS (pH 7.4) and DMSO. This compound shows limited aqueous solubility (~0.1 mg/mL) due to hydrophobic thiazole and aromatic groups, necessitating DMSO stock solutions (<1% v/v in assays) .
  • pKa: Estimated via potentiometric titration (e.g., Sirius T3 instrument). The nitro and carboxamide groups contribute to a calculated pKa of ~2.5 (acidic) and ~10.5 (basic), influencing ionization in biological matrices .

Advanced: How can computational QSAR models guide the optimization of bioactivity?

Methodological Answer:

  • CoMFA/CoMSIA Analysis: Develop 3D-QSAR models using alignment rules based on the compound’s docked conformation in target proteins (e.g., kinases). The 2,5-dimethoxyphenyl group’s electrostatic contributions and nitrothiophene’s steric bulk are critical for activity predictions .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic interactions in enzyme active sites .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Validate IC₅₀ values across ≥3 independent assays (e.g., enzyme inhibition, cell viability) with positive controls. For instance, discrepancies in cytotoxicity may arise from assay-specific endpoints (MTT vs. ATP luminescence) .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding. If inconsistent, probe off-target effects via kinome-wide profiling or CRISPR screening .

Advanced: How is molecular docking utilized to hypothesize mechanisms of action?

Methodological Answer:

  • Protocol:
    • Protein Preparation: Retrieve target structures (e.g., COX-2, PDB: 5KIR) and optimize protonation states with MOE or Schrödinger.
    • Docking: Use Glide SP/XP mode to simulate ligand binding. The 5-nitrothiophene group shows hydrogen bonding with Arg120, while the 2,5-dimethoxyphenyl occupies a hydrophobic pocket .
    • Validation: Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis (e.g., Ala-scanning of predicted contact residues) .

Advanced: What analytical methods address stability challenges in storage and handling?

Methodological Answer:

  • Stability Studies:
    • HPLC-UV/PDA: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Detect hydrolytic cleavage of the carboxamide bond (retention time shifts).
    • Mass Spectrometry: Identify degradation products (e.g., nitrothiophene acid from hydrolysis) .
  • Formulation: Lyophilize with cryoprotectants (trehalose) for long-term storage at -80°C .

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